molecular formula C12H16O3 B2431413 2-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 51632-35-0

2-(3-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B2431413
CAS No.: 51632-35-0
M. Wt: 208.257
InChI Key: MJGOQSIKBQCAJZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-methylbutanoic acid typically involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 3-methoxybenzene with 3-chloropropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)-3-methylbutanoic acid.

    Reduction: 2-(3-Methoxyphenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can form ionic bonds with proteins and enzymes, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: Similar structure but with an acetic acid chain instead of a butanoic acid chain.

    3-Methoxybenzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.

    2-(4-Methoxyphenyl)-3-methylbutanoic acid: Similar structure but with the methoxy group in the para position.

Uniqueness

2-(3-Methoxyphenyl)-3-methylbutanoic acid is unique due to the specific positioning of the methoxy group and the butanoic acid chain, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-5-4-6-10(7-9)15-3/h4-8,11H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGOQSIKBQCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-35-0
Record name 2-(3-methoxyphenyl)-3-methylbutanoic acid
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